(-)-Carvone

Catalog No.
S522768
CAS No.
6485-40-1
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Carvone

CAS Number

6485-40-1

Product Name

(-)-Carvone

IUPAC Name

(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9H,1,5-6H2,2-3H3/t9-/m1/s1

InChI Key

ULDHMXUKGWMISQ-SECBINFHSA-N

SMILES

O=C1C(C)=CC[C@@H](C(C)=C)C1

Solubility

1.31 mg/mL at 25 °C
soluble in propylene glycol and most fixed oils; insoluble in glycerol; miscible with alcohol
1 ml in 2 ml 70% alcohol (in ethanol)

Synonyms

(-)-Carvone; L(-)-Carvone; l-Carvone; AI3-36200; EINECS 229-352-5;

Canonical SMILES

CC1=CCC(CC1=O)C(=C)C

Isomeric SMILES

CC1=CC[C@H](CC1=O)C(=C)C

Description

The exact mass of the compound (-)-Carvone is 150.1045 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.31 mg/ml at 25 °c1.3 mg/ml at 18 °c1.31 mg/ml at 25 °csoluble in propylene glycol and most fixed oils; insoluble in glycerol; miscible with alcohol1 ml in 2 ml 70% alcohol (in ethanol). It belongs to the ontological category of carvone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]. However, this does not mean our product can be used or applied in the same or a similar way.

(-)-Carvone, also known as L-carvone, is a monoterpene that is primarily found in the essential oils of various plants, including spearmint (Mentha spicata) and caraway (Carum carvi). It exists as one of two enantiomers, the other being (+)-carvone (S-carvone), which has distinct flavor and aroma profiles. The chemical formula for (-)-carvone is C₁₀H₁₄O, and it features an asymmetric carbon atom, leading to its chiral nature. This compound has a characteristic minty aroma and is widely utilized in the food and fragrance industries for its pleasant scent and flavoring properties .

The primary scientific interest in (-)-carvone lies in its interaction with olfactory receptors. R-(-)Carvone binds to a specific olfactory receptor, resulting in the perception of a spearmint odor []. This interaction helps scientists understand the complex mechanisms of olfaction and odor perception.

Antimicrobial and Antifungal Properties:

Studies have investigated the antimicrobial and antifungal properties of (-)-Carvone. Research suggests it may be effective against various bacteria and fungi, including foodborne pathogens []. Mechanisms proposed for this activity include disruption of microbial membranes and inhibition of growth [].

Antiparasitic Activity:

Research has explored the potential of (-)-Carvone as an antiparasitic agent. Studies have shown in vitro activity against protozoan parasites, including those causing Leishmaniasis and Chagas disease []. Further investigation is needed to determine its effectiveness in vivo.

Insecticidal Properties:

(-)-Carvone has been studied for its insecticidal properties. Research suggests it may be repellent or toxic to certain insects, including mosquitoes and stored product pests []. More research is required to determine its efficacy and potential for development as a green pesticide.

Anti-inflammatory and Antioxidant Activities:

Studies have investigated the anti-inflammatory and antioxidant properties of (-)-Carvone. Some research suggests it may reduce inflammation and oxidative stress in cells, potentially offering benefits for conditions like inflammatory bowel disease []. However, further research is needed to confirm these effects and understand the underlying mechanisms.

Other Potential Applications:

Research into (-)-Carvone is ongoing, exploring its potential applications in other areas such as cancer and neurodegenerative diseases. Early studies suggest it may have some activity in these areas, but further investigation is needed to determine its efficacy and safety [, ].

Due to its functional groups. Some notable reactions include:

  • Hydrogenation: The hydrogenation of (-)-carvone leads to the formation of carvone alcohols by adding hydrogen across its double bonds .
  • Oxidation: (-)-Carvone can be oxidized to produce carvonic acid or other derivatives, depending on the reaction conditions .
  • Photo

(-)-Carvone exhibits a range of biological activities that contribute to its utility in pharmaceuticals and agriculture:

  • Antibacterial and Antifungal Properties: Research indicates that (-)-carvone possesses significant antibacterial and antifungal activities, making it effective against various pathogens .
  • Antioxidant Activity: It has been shown to scavenge free radicals, thereby exhibiting antioxidant properties that can protect cells from oxidative stress .
  • Insecticidal Effects: (-)-Carvone acts as a natural insect repellent and has demonstrated insecticidal properties through its interaction with specific neuroreceptors in insects .
  • Anti-inflammatory Effects: Studies suggest that (-)-carvone may help reduce inflammation, which could have implications for treating inflammatory diseases .

Several methods are employed for the synthesis of (-)-carvone:

  • Extraction from Natural Sources: The most common method involves extracting (-)-carvone from essential oils of plants like spearmint and caraway through steam distillation or cold pressing .
  • Chemical Synthesis: Synthetic routes include the use of starting materials such as limonene or other terpenes. For instance, (-)-carvone can be synthesized from (R)-limonene via oxidation processes .
  • Biotransformation: Microbial fermentation processes can also be utilized to produce (-)-carvone from simpler substrates using specific strains capable of converting them into this compound .

(-)-Carvone finds extensive applications across various industries:

  • Food Industry: It is widely used as a flavoring agent in products like chewing gum, candies, and beverages due to its minty flavor profile .
  • Fragrance Industry: Its pleasant aroma makes it a popular choice in perfumes, cosmetics, and air fresheners .
  • Agriculture: (-)-Carvone serves as a natural pesticide and is used to prevent sprouting in potatoes during storage .
  • Pharmaceuticals: Due to its biological activities, (-)-carvone is being explored for potential therapeutic applications in treating infections and inflammatory conditions .

Research has delved into how (-)-carvone interacts with biological systems:

  • GABAA Receptor Modulation: Studies indicate that (-)-carvone may act as a negative allosteric modulator on GABAA receptors, affecting neuronal excitability and potentially leading to sedative effects .
  • Cellular Mechanisms: Investigations into its effects on cancer cell lines reveal that (-)-carvone can induce apoptosis through mechanisms involving reactive oxygen species and activation of specific apoptotic pathways .

These interactions underline the compound's potential therapeutic benefits.

Several compounds share structural similarities with (-)-carvone. Here are some notable examples:

Compound NameStructure TypeSource PlantUnique Characteristics
(+)-CarvoneMonoterpeneCaraway, DillHas a spicy aroma; used mainly in liqueurs like kümmel.
LimoneneMonoterpeneCitrus fruitsCharacteristic citrus aroma; widely used in cleaning products.
MentholMonoterpenePeppermintCooling sensation; used in medicinal products for relief.
CitralMonoterpeneLemon grassLemon-like aroma; used extensively in flavoring and fragrance.
GeraniolMonoterpeneGeraniumFloral scent; used in perfumes and cosmetics.

The uniqueness of (-)-carvone lies in its specific minty aroma profile and its diverse applications across food, fragrance, and agricultural sectors. Its distinct biological activities further differentiate it from similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
(l-form) colourless to pale strawberry coloured liquid with a spearmint-like odou

Color/Form

Pale-yellowish or colorless liquid

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

150.104465066 g/mol

Monoisotopic Mass

150.104465066 g/mol

Boiling Point

227.00 to 230.00 °C. @ 760.00 mm Hg

Heavy Atom Count

11

Density

0.956-0.960

LogP

2.71 (LogP)
2.71
1.267

Appearance

Solid powder

Melting Point

< 15 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5TO7X34D3D

GHS Hazard Statements

Aggregated GHS information provided by 2089 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (80.95%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (96.03%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Veterinary use: Carvi aetheroleum (containing D-carvone) is used in veterinary medicinal products to facilitate breathing in new-borne animals, and to treat flatulence and disturbances of the stomach and the gut in farmed animals.
...Carvi aetheroleum and carvi fructus are registered as herbal medicinal products by the European Medicines Agency. Uses as a laxative, in colic treatment, as a breath freshener, or to help digestion in young children have been reported. Other properties claimed for caraway seeds include antispasmodic, carminative, emmenagogue, expectorant, galactagogue, stimulant, stomachic, and tonic properties.

Vapor Pressure

0.16 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

6485-40-1

Absorption Distribution and Excretion

In humans, D-carvone pharmacokinetics was investigated in 15 male volunteers who, after a 10 hr fast, took 5 capsules of an immediate release formulation containing 20 mg caraway oil. Carvone concentrations in plasma were determined by GC/MS, with a limit of quantification of 0.5 ng/mL for carvone. Pharmacokinetic parameters were determined, i.e., area-under the plasma-concentration curve (AUC) of 28.9+/- 20.0 ng.mL/hr , plasma peak concentration (Cmax) of 14.8+/-10.4 ng/mL with a time to reach Cmax (Tmax) of 1.3 hours and a half life of 2.4 hours. Inter-individual differences determined as the coefficients of variation in AUC, Cmax, and t1/2 were 69%, 74%, and 50% respectively. /D-Carvone/

Metabolism Metabolites

As part of a program aiming at the selection of yeast strains which might be of interest as sources of natural flavors and fragrances, the bioreduction of (4R)-(-)-carvone and (1R)-(-)-myrtenal by whole-cells of non-conventional yeasts (NCYs) belonging to the genera Candida, Cryptococcus, Debaryomyces, Hanseniaspora, Kazachstania, Kluyveromyces, Lindnera, Nakaseomyces, Vanderwaltozyma, and Wickerhamomyces was studied. Volatiles produced were sampled by means of headspace solid-phase microextraction (SPME) and the compounds were analyzed and identified by gas chromatography-mass spectroscopy (GC-MS). Yields (expressed as % of biotransformation) varied in dependence of the strain. The reduction of both (4R)-(-)-carvone and (1R)-(-)-myrtenal were catalyzed by some ene-reductases (ERs) and/or carbonyl reductases (CRs), which determined the formation of (1R,4R)-dihydrocarvone and (1R)-myrtenol respectively, as main flavoring products. The potential of NCYs as novel whole-cell biocatalysts for selective biotransformation of electron-poor alkenes for producing flavors and fragrances of industrial interest is discussed.
... Ketones (e.g., carvone and menthone) are reduced to secondary alcohols which are then excreted as glucuronides.
The cyclic monoterpene ketone (-)-carvone was metabolized by the plant pathogenic fungus Absidia glauca. After 4 days of incubation, the diol 10-hydroxy-(+)-neodihydrocarveol was formed. The absolute configuration and structure of the crystalline substance was identified by means of X-ray diffraction and by spectroscopic techniques (MS, IR, and NMR). The antimicrobial activity of the substrate and metabolite was assayed with human pathogenic microorganisms.
D-Carvone toxicokinetics in humans features rapid elimination with a half life of 2.4 hours, no data are available for L-carvone. No toxicokinetic data on carvone in animals are available. The evidence from in vivo, in vitro, and in silico assessments has shown that carvone metabolism is likely to be different in humans and rats - with further possible differences between metabolism in male and female rats. It is also evident that when compared with carvone itself, the metabolites are not likely to be different in terms of GI uptake or half-life in the body. Toxicokinetic data on other monoterpenes in the rat such as menthol suggest that metabolism involves conjugation to a glucuronide for which enterohepatic recirculation occurs in the rat but not in humans. Considering the molecular weight of glucuronidated carvone metabolites, they may undergo enterohepatic recirculation in rats but not in humans, making the rat more sensitive than humans for these compounds. /D-Carvone and L-Carvone/
In vivo metabolism of D- and L-carvone has been investigated in six human volunteers (three males, three females) after oral dosing (1 mg/kg bw), with collection of urine samples 24 hr before and after the ingestion of each enantiomer separately. Chemical structures of the metabolites were elucidated using mass spectral analysis in combination with metabolite syntheses and NMR analysis. For this, the urinary samples were treated with sulphatase and glucuronidase, assuming conjugation of phase I metabolites. However, no quantitative data on excretion of conjugated forms of the metabolites were reported. The study identified three side-chain oxidation products as the main primary unconjugated metabolites of D- and L-carvone: dihydrocarvonic acid, carvonic acid, and uroterpenolone, with 10-hydroxycarvone as the proposed intermediate metabolic step. However, unlike other species, the presence of 10-hydroxycarvone was not detected in humans and /it was/ suggested this was due to more efficient oxidation of 10-hydroxycarvone leading to carvonic acid. According to /the study/, there were no differences in the metabolism of D- and L-carvone. However, the results presented only refer to "after carvone ingestion", although apparently both carvone enantiomers were ingested by the volunteers in independent trials. According to the author, all metabolites were identical after the application of either D- or L-carvone. However, the configurations of metabolites were not identified and the chromatographic analyses were only performed on a nonchiral stationary phase. This experimental set-up does not allow differentiation of the stereospecific metabolism of D- and L-carvone. /D-Carvone and L-Carvone/

Associated Chemicals

(-)-Carvone (l-Carvone); 6485-40-1
(+)-Carvone (d-Carvone); 2244-16-8

Wikipedia

Carvone
Desogestrel

Biological Half Life

D-Carvone toxicokinetics in humans features rapid elimination with a half life of 2.4 hours, no data are available for L-carvone. /D-Carvone/

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

Carvone occurs in the dextro, levo and racemic form; l-carvone can be isolated from the essential oil of spearmint or is commercially synthesized from d-limonene; d-carvone is usually prepared by fractional distillation of oil of caraway, also from dillseed and dillweed oils, but this type differs in odor and flavors.
In the past, (+)- and (-)-carvones were isolated by fractional distillation of caraway oil and spearmint oil, respectively. However, these carvones are now prepared synthetically, preferably from (+)- and (-)-limonenes. The conventional industrial method of carvone synthesis utilizes the selective addition of nitrosyl chloride to the endocyclic double bond of limonene. An alternative commercial process for the production of (-)-carvone starts from (+)-limonene 1,2-epoxide, a regioselective rearrangement of which leads to (-)-carveol ... (-)-Carveol is subsequently oxidized to (-)-carvone, possibly in a one-pot reaction

General Manufacturing Information

Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
2-Cyclohexen-1-one, 2-methyl-5-(1-methylethenyl)-, (5R)-: ACTIVE

Analytic Laboratory Methods

Gas chromatography, mass spectroscopy, IR, and NMR spectra.
Paramagnetic resonance assay of carvone in caraway and dill oils.
Colorimetric determination of carvone in volatile oils.
The enantiomers D-carvone and L-carvone cannot be separated with standard chromatographic techniques. Therefore, no distinction can be made between these stereoisomers, unless specific approaches, such as the use of chiral stationary phases in capillary gas chromatography or the use of chiral shift reagents in NMR spectroscopy, are employed.

Interactions

The objective was to investigate the difference in penetration enhancing effect of R-carvone, S-carvone and RS-carvone on the in vitro transdermal drug permeation. In vitro permeation studies were carried out across neonatal rat epidermis from 2% w/v HPMC (hydroxypropyl methylcellulose) gel containing 4% w/v of nicorandil (a model drug) and a selected concentration (12% w/v) of either R-carvone, S-carvone, or RS-carvone against a control. The stratum corneum (SC) of rats was treated with vehicle (70 %v/v ethanol-water) or ethanolic solutions of 12% w/v R-carvone, S-carvone or RS-carvone. The enhancement ratio (ER) of R-carvone, S-carvone, and RS-carvone when compared to control was about 37.1, 31.2, and 29.9, respectively, indicating enantioselective penetration enhancing effect of carvone enantiomers. Furthermore, there was a significant decrease in the lag time required to produce a steady-state flux of nicorandil with S-carvone when compared to R-carvone and RS-carvone. DSC and FT-IR studies indicate that the investigated enantiomers of carvone exhibit a difference in their ability to affect the cellular organization of SC lipids and proteins thereby showing enantioselective transdermal drug permeation. It was concluded that R-carvone exhibited a higher penetration enhancing activity on transdermal permeation of nicorandil when compared to its S-isomer or racemic mixture.
Naturally occurring compounds belonging to the two chemical groups were studies for their capacities to inhibit N-nitrosodiethylamine-induced carcinogenesis in female A/J mice. One group consists of organosulfur compounds found in Allium species, including garlic, onions, leeks, and shallots, and the other, two monoterpenes, i.e., D-limonene and D-carvone. In these experiments D-limonene and D-carvone were tested and reduced forestomach tumor formation by slightly over 60% and pulmonary adenoma formation by about 35%. The results of these studies provide evidence of an increasing diversity of naturally occurring compounds having the capacity to inhibit nitrosamine carcinogenesis.
Carvone is a monoterpene that is present in spearmint (Mentha spicata) and caraway (Carum carvi) essential oils and has been shown to have anticonvulsant effects, likely through the blockade of voltage-gated sodium channels, and anxiolytic-like effects. Considering that some anticonvulsants that blocked voltage-gated sodium channels (e.g., sodium valproate and carbamazepine) exert clinical antimanic effects, the aim of the present study was to evaluate (R)-(-)-carvone and (S)-(+)-carvone in animal models of mania (i.e., hyperlocomotion induced by methylphenidate and sleep deprivation). Mice that were treated with methylphenidate (5 mg/kg) or sleep-deprived for 24 hr using a multiple-platform protocol exhibited an increase in locomotor activity in an automated activity box. This effect was blocked by pretreatment with acute (R)-(-)-carvone (50-100 mg/kg), (S)-(+)-carvone (50-100 mg/kg), and lithium (100 mg/kg, positive control). These doses did not alter spontaneous locomotor activity in the methylphenidate-induced experiments while (S)-(+)-carvone decreased spontaneous locomotor activity in sleep deprivation experiment, indicating a sedative effect. Chronic 21-day treatment with (R)-(-)-carvone (100 mg/kg), (S)-(+)-carvone (100 mg/kg), and lithium also prevented methylphenidate-induced hyperactivity. The present results suggest that carvone may have an antimanic-like effect.

Dates

Modify: 2023-08-15
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